Trisodium gold(1+) disulfite (CAS 19153-98-1), commonly referred to as sodium gold sulfite, is a primary non-cyanide Au(I) complexing salt utilized extensively in advanced electroplating and surface engineering [1]. By coordinating the Au(I) ion with two sulfite ligands to form the [Au(SO3)2]3- complex, this compound provides a stable, highly soluble gold source that operates effectively at neutral to mildly alkaline pH levels[2]. Unlike traditional highly toxic gold salts, sodium gold sulfite is engineered to meet stringent environmental, health, and safety (EHS) regulations while delivering fine-grained, high-purity gold deposits [1]. Its distinct chemical profile makes it an indispensable precursor for modern microelectronics, semiconductor packaging, and specialized metallurgical applications where both process safety and high-fidelity deposition are critical procurement drivers [2].
Generic substitution of trisodium gold(1+) disulfite with the industry-standard potassium gold cyanide (KAu(CN)2) or simple gold(III) salts fundamentally compromises modern microfabrication workflows [1]. While KAu(CN)2 boasts a higher stability constant, it operates in a highly alkaline, toxic environment that aggressively attacks and degrades positive photoresists used to delineate circuit patterns and bonding pads in semiconductor packaging [2]. Conversely, simple uncomplexed salts like gold(III) chloride (HAuCl4) suffer from poor cathodic efficiency and rapid disproportionation of Au(I) intermediates, leading to uncontrolled colloidal gold precipitation and defective, porous coatings [2]. Trisodium gold disulfite bridges this gap by providing a cyanide-free, resist-compatible Au(I) source that maintains bath stability without destroying sensitive polymeric masking materials, making it strictly non-interchangeable for high-density circuit manufacturing [1].
In microelectronic packaging, the integrity of the photoresist is paramount. Comparative evaluations demonstrate that traditional potassium gold cyanide (KAu(CN)2) baths severely damage positive photoresist films due to their harsh alkalinity and free cyanide ions [1]. In contrast, electrolytes formulated with trisodium gold disulfite do not attack the photoresist, enabling the precise electrodeposition of straight-walled gold bumps with dimensions as fine as 20 μm in pitch and 20 μm in height [2]. This compatibility eliminates the need for complex resist-reworking steps and prevents under-plating defects.
| Evidence Dimension | Photoresist integrity and bump morphology |
| Target Compound Data | Trisodium gold disulfite: 0% resist attack, yields straight-walled 20 μm bumps |
| Comparator Or Baseline | Potassium gold cyanide: Aggressive resist degradation and loss of straight side-walls |
| Quantified Difference | Complete preservation of resist structures vs. structural failure in cyanide baths |
| Conditions | Electroplating over positive photoresist masks for microelectronics |
Procurement for semiconductor wafer bumping must prioritize this compound to prevent costly photoresist degradation and ensure high-yield circuit patterning.
A major procurement concern when transitioning from cyanide to non-cyanide baths is the potential loss of throughput. However, electrochemical kinetic studies confirm that the one-dimensional equivalent deposition rate (K1) for the Na3Au(SO3)2 sulfite electrolyte is 38 μm·A-1·h-1·dm2[1]. This value is exactly identical to the K1 value of 38 μm·A-1·h-1·dm2 achieved with the traditional NaAu(CN)2 cyanide electrolyte[1]. Consequently, facilities can switch to the environmentally compliant sulfite bath without needing to alter current intensities or suffer reductions in plating speed.
| Evidence Dimension | One-dimensional equivalent deposition rate (K1) |
| Target Compound Data | Na3Au(SO3)2: 38 μm·A-1·h-1·dm2 |
| Comparator Or Baseline | NaAu(CN)2: 38 μm·A-1·h-1·dm2 |
| Quantified Difference | 0% difference in current efficiency equivalent |
| Conditions | Brush electroplating of gold thin films at standardized current densities |
Allows industrial buyers to eliminate cyanide hazards without sacrificing manufacturing throughput or requiring costly power supply recalibrations.
Gold layers used in semiconductor chip bonding must exhibit low hardness (soft gold) to ensure reliable, defect-free wire bonds. While cyanide baths can be manipulated for various hardness levels, they introduce severe toxicity risks and tend to damage positive photoresist films [1]. Trisodium gold disulfite inherently yields highly pure, soft gold deposits that are required for thermocompression bonding[1]. Furthermore, because the sulfite complex lacks the extreme thermodynamic lock of cyanide, it allows for easier co-deposition of controlled alloying elements (like Pd or Tl) to precisely tune the crystalline structure and hardness without the interference of free cyanide ions [1].
| Evidence Dimension | Suitability for soft gold deposition and alloy tuning |
| Target Compound Data | Trisodium gold disulfite: Inherently yields low-hardness deposits with high alloying flexibility |
| Comparator Or Baseline | Potassium gold cyanide: Requires toxic handling for soft gold; free cyanide interferes with specific alloying metals |
| Quantified Difference | Elimination of toxicity while maintaining soft gold metallurgical requirements |
| Conditions | Electrodeposition for printed circuit boards and semiconductor connectors |
Essential for buyers sourcing materials for semiconductor wire bonding, where high-purity soft gold is a strict metallurgical requirement.
Trisodium gold disulfite is the required choice for electroplating gold bumps on wafers utilizing positive photoresists, as its neutral/mildly alkaline, cyanide-free nature prevents the resist degradation typically caused by KAu(CN)2 [1].
Because it naturally yields high-purity, low-hardness deposits, this compound is directly suited for creating the soft gold layers required for reliable thermocompression and thermosonic wire bonding in integrated circuits [2].
With an equivalent deposition rate (38 μm·A-1·h-1·dm2) to cyanide baths, this sulfite salt serves as a direct drop-in replacement for localized brush electroplating, allowing operators to meet strict EHS waste disposal regulations without sacrificing plating speed [3].
Irritant